(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine
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Overview
Description
1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of Grignard reagents and chlorophosphines . These methods allow for the efficient production of the compound in significant quantities, ensuring its availability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its unique structure allows it to bind with high affinity to specific receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-methoxyphenyl isocyanate
- 4-Methoxybenzoic acid
- Substituted 5-(4-Methoxyphenyl)-1H-indole derivatives
Uniqueness
1-[5-Butyl-2-(4-methoxyphenyl)-3H-indol-3-ylidene]-N-hydroxymethanamine stands out due to its specific structural features, such as the butyl and methoxyphenyl groups, which contribute to its unique biological activities and chemical reactivity . These structural elements differentiate it from other similar compounds and enhance its potential for various applications.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-5-14-6-11-19-17(12-14)18(13-21-23)20(22-19)15-7-9-16(24-2)10-8-15/h6-13,22-23H,3-5H2,1-2H3/b21-13+ |
InChI Key |
BGTAHWFOXLKYGC-FYJGNVAPSA-N |
Isomeric SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2/C=N/O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2C=NO)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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